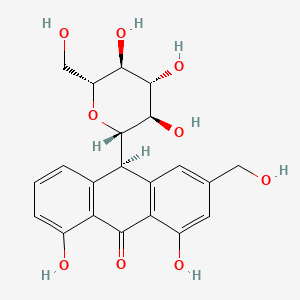

Aloin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aloin B, also known as barbaloin, is a bitter, yellow-brown compound found in the exudate of various Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is primarily known for its use as a stimulant-laxative, inducing bowel movements by irritating the colon .

准备方法

Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the yellow exudate of Aloe species such as Aloe barbadensis (Aloe vera) and Aloe ferox. The extraction process typically involves the use of solvents like phosphate-buffered saline (pH 3) or acetonitrile acidified with formic acid. High-performance liquid chromatography (HPLC) is commonly used to quantify and purify aloin from these extracts .

Industrial Production Methods: Industrial production of aloin involves the extraction of aloe latex, which is then purified through crystallization. The process may include the use of aliphatic diols or triols of low molecular weight to enhance the extraction efficiency .

化学反应分析

Types of Reactions: Aloin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of aloin can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include anthraquinone derivatives and glycosylated compounds .

科学研究应用

Therapeutic Potential in Cancer Treatment

Aloin B has been investigated for its anticancer properties, particularly in enhancing the efficacy of chemotherapeutic agents. Research indicates that Aloin can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study found that Aloin enhances the antineoplastic activity of cisplatin in B16-F10 melanoma cells, suggesting its potential as a complementary treatment in cancer therapy .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect | Mechanism |

|---|---|---|

| B16-F10 Melanoma | Enhanced cisplatin activity | Transglutaminase-induced differentiation |

| Human Colon Cancer | Induces apoptosis | Cell cycle arrest |

| Various Human Lines | Inhibits proliferation | Modulation of apoptotic pathways |

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against neurodegenerative disorders. It has been reported to protect neuronal cells from death and reduce amyloid β peptide aggregation, which is a hallmark of Alzheimer's disease. This protective effect is attributed to its ability to inhibit the self-assembly of amyloid peptides .

Case Study: Neuroprotective Properties

- Study Focus : The impact of this compound on amyloid β aggregation.

- Findings : Increased concentrations of this compound significantly inhibited amyloid aggregation compared to controls, indicating potential therapeutic benefits for Alzheimer's disease.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, particularly in treating respiratory conditions such as allergic rhinitis and asthma. A recent study identified several molecular targets through network pharmacology that may mediate these effects, including EGFR and MAPK8 . The compound's ability to modulate inflammatory pathways suggests its utility in managing chronic inflammatory diseases.

Table 2: Molecular Targets of this compound in Inflammation

| Target | Disease Association | Role |

|---|---|---|

| EGFR | Allergic Rhinitis | Mediates inflammatory response |

| MAPK8 | Asthma | Regulates cytokine production |

| SRC | Chronic Inflammation | Involved in signaling pathways |

Gastrointestinal Health

This compound has been implicated in modulating gut microbiota and enhancing gastrointestinal health. Studies have shown that it can induce goblet cell hyperplasia and alter microbial composition in the intestines. However, high concentrations may also lead to adverse effects such as decreased butyrate production, which is crucial for gut health .

Case Study: Impact on Gut Microbiota

- Study Focus : The effects of aloin on intestinal bacteria.

- Findings : Aloin treatment resulted in significant shifts in gut microbiota composition and reduced butyrate-producing bacterial species.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against certain pathogens. It has been shown to affect bacterial populations within the gut, demonstrating potential as a natural antimicrobial agent . This property could be leveraged for developing treatments against gastrointestinal infections.

Table 3: Antimicrobial Effects of this compound

| Bacterial Strain | Effect of this compound |

|---|---|

| Lactobacillus spp. | Increased growth at low concentrations |

| Enterococcus faecium | Degradation into aloe-emodin at slower rates |

作用机制

Aloin B exerts its effects through various molecular targets and pathways:

Laxative Effect: this compound irritates the colon, stimulating bowel movements by increasing peristalsis.

Anti-inflammatory and Antioxidant Effects: this compound activates the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, promoting cell survival and inhibiting apoptosis. .

Anticancer Effects: this compound inhibits proteasome activity, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells.

相似化合物的比较

Aloin B is often compared with other anthraquinone derivatives such as:

Aloe-emodin: Known for its laxative and anticancer properties.

Aloesin: Exhibits skin-lightening and anti-inflammatory effects.

Emodin: Possesses laxative, anti-inflammatory, and anticancer properties.

Uniqueness: this compound’s unique combination of glycosylation and anthraquinone structure contributes to its distinct pharmacological profile, making it a versatile compound in various scientific and industrial applications .

属性

CAS 编号 |

5133-19-7 |

|---|---|

分子式 |

C21H22O9 |

分子量 |

418.4 g/mol |

IUPAC 名称 |

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1 |

InChI 键 |

AFHJQYHRLPMKHU-GCLVLASRSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

手性 SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |

规范 SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

熔点 |

148 °C; 70 - 80 °C (monohydrate) |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。